molecular formula C9H12N2O2 B13346437 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

Cat. No.: B13346437
M. Wt: 180.20 g/mol
InChI Key: FRLUDOZMMBPWCC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H12N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with a carboxylating agent . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 5-position enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(2)3-7-6(8(12)13)4-10-11(7)5-9/h4H,3,5H2,1-2H3,(H,12,13)

InChI Key

FRLUDOZMMBPWCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NN2C1)C(=O)O)C

Origin of Product

United States

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